molecular formula C18H15Cl3N2S2 B3015080 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-73-6

5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

Cat. No.: B3015080
CAS No.: 318248-73-6
M. Wt: 429.8
InChI Key: HVCVSLCBNFPWEQ-UHFFFAOYSA-N
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Description

5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the sulfanyl groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Amino or alkoxy-substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-5-[(phenylsulfanyl)methyl]-1H-pyrazole
  • 5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

Uniqueness

5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole is unique due to the specific arrangement of its chloro and sulfanyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-chloro-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-16-9-5-8-14(19)17(16)20)15(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVSLCBNFPWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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